
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a keto group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-hydroxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form 3-(2-chloro-5-hydroxyphenyl)-2-propenoic acid.
Hydrogenation: The double bond in the propenoic acid is reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-5-quinonyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-chloro-5-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(2-amino-5-hydroxyphenyl)-2-oxopropanoic acid or 3-(2-thio-5-hydroxyphenyl)-2-oxopropanoic acid.
科学研究应用
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Iodo-5-hydroxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity compared to its fluoro, bromo, and iodo analogs. The chloro group can participate in specific interactions and reactions that are distinct from those of other halogens.
属性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
3-(2-chloro-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI 键 |
JFPSFHQJOAEHNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


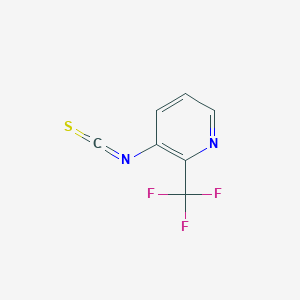


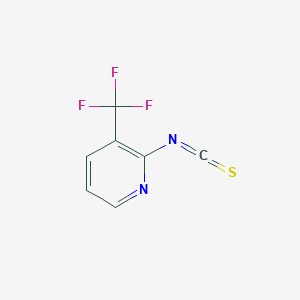
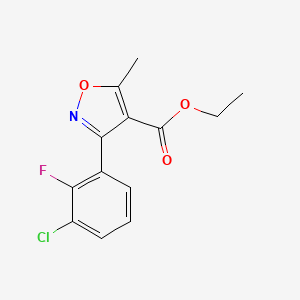
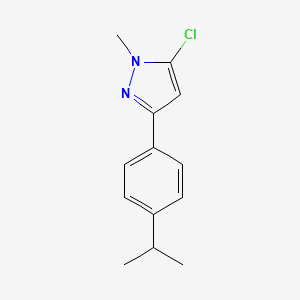
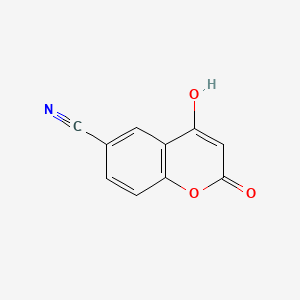
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
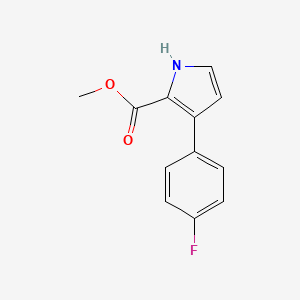
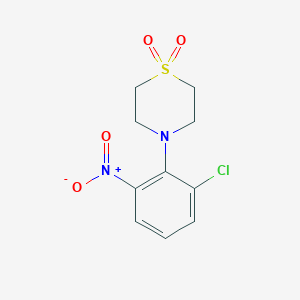

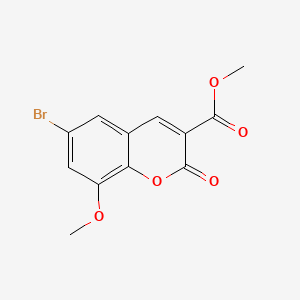

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
